For comprehensive and up-to-date information on scientific research involving Benzenemethanamine, N-propyl-, consulting scientific databases like PubChem and the National Institute of Standards and Technology (NIST) Chemistry WebBook is recommended. These resources provide information on the compound's structure, properties, and safety data, but may not have extensive details on its research applications due to the limited availability of such information.
Benzenemethanamine, N-propyl- is an organic compound characterized by the molecular formula and a molar mass of approximately 149.23 g/mol. It features a propyl group attached to a benzylamine structure, making it a member of the amine family. The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor. It is slightly soluble in water but more soluble in organic solvents such as alcohol and ether .
Benzenemethanamine, N-propyl- exhibits biological activity that may include:
The synthesis of Benzenemethanamine, N-propyl- can be achieved through several methods:
Benzenemethanamine, N-propyl- has various applications:
Interaction studies involving Benzenemethanamine, N-propyl- have shown its potential effects on biological systems:
Benzenemethanamine, N-propyl- shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Benzenemethanamine, N-methyl- | Methyl group instead of propyl; lower molecular weight. | |
Propylbenzene | Lacks the amine group; primarily used as a solvent. | |
Benzenepropanoic acid | Contains a carboxylic acid group; different reactivity profile. |
Benzenemethanamine, N-propyl- is unique due to its amine functionality combined with an aromatic system, which allows for diverse reactivity compared to simpler hydrocarbons like Propylbenzene. Its biological activity also sets it apart from non-amino derivatives .
Nickel-based catalysts have demonstrated exceptional efficiency in N-alkylation via borrowing hydrogen (BH) mechanisms. Heterogeneous Ni/θ-Al₂O₃ catalysts enable the coupling of benzyl alcohols with primary amines under additive-free conditions, achieving turnover numbers (TONs) exceeding 1,000 for aliphatic alcohols. The reaction proceeds through alcohol dehydrogenation to aldehydes, condensation with amines to form imines, and subsequent hydrogenation (Figure 1). Kinetic studies reveal that acid-base bifunctional supports like θ-Al₂O₃ enhance imine formation by stabilizing intermediates through Lewis acid-base interactions.
Recent work on homogeneous Ni systems, such as Ni(COD)₂/KOH, has shown broad substrate tolerance, enabling the alkylation of anilines with aromatic and aliphatic alcohols (Table 1). This ligand-free system operates at 110°C with 2 mol% catalyst loading, yielding N-propylbenzenemethanamine derivatives in >90% selectivity.
Table 1: Performance of Nickel Catalysts in N-Alkylation
Catalyst | Substrate Pair | Temp (°C) | Yield (%) | TON |
---|---|---|---|---|
Ni/θ-Al₂O₃ | Aniline + 1-Propanol | 120 | 89 | 1,240 |
Ni(COD)₂/KOH | Benzylamine + Methanol | 110 | 93 | 465 |
Manganese(I) PN₃ pincer complexes represent a breakthrough in earth-abundant metal catalysis. These systems catalyze the N-alkylation of challenging aliphatic amines with secondary alcohols at mild temperatures (80–100°C). For example, the reaction of benzylamine with 2-propanol using [Mn(PN₃)(CO)₂Br] achieves 85% conversion with 0.5 mol% catalyst loading. The redox-active PN₃ ligand facilitates hydrogen transfer, bypassing traditional β-hydride elimination steps.
Solvent polarity significantly impacts BH catalysis. Non-polar solvents like toluene favor imine formation but slow hydrogen transfer, while polar aprotic solvents (e.g., DMF) accelerate alcohol dehydrogenation. In the Ni/θ-Al₂O₃ system, tetrahydrofuran (THF) increases yields by 15% compared to hexane due to improved mass transfer. Recent studies also highlight glycerol as a green solvent, enabling metal-free reductive amination with NaBH₄ at 70°C.
Cationic Ir(I)-BINAP complexes enable direct C-H alkenylation of N-propylbenzenemethanamine derivatives with alkynes. This method installs allyl groups at the benzyl position via a proposed mechanism involving oxidative addition of the C-H bond to Ir, alkyne insertion, and reductive elimination (Figure 2). Deuterium labeling confirms sp³ C-H activation precedes alkenylation.
Pd/C catalyzes the selective N-debenzylation of N-benzyl-N-propylbenzenemethanamine using ClCH₂CHCl₂ as a hydrogen acceptor. The reaction proceeds through hydrodechlorination to generate HCl, which protonates the amine, followed by hydrogenolytic cleavage of the C-N bond. This method achieves >95% yields under mild H₂ pressure (1 atm).
ZnN₄ single-atom catalysts (SACs) derived from lignin enable oxidative C-N bond cleavage in N-alkylamines using O₂. The catalyst activates O₂ to superoxide radicals (·O₂⁻), which abstract α-H from N-propyl groups to form imine intermediates. Zn centers then hydrolyze the C=N bond via Lewis acid catalysis, yielding primary amines with 93% selectivity. This system operates at 150°C with 98% atom efficiency, outperforming homogeneous analogs.
Corrosive;Irritant